N-Butyl-2-chloro-5-fluoroaniline
CAS No.:
Cat. No.: VC20175219
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFN |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | N-butyl-2-chloro-5-fluoroaniline |
| Standard InChI | InChI=1S/C10H13ClFN/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,13H,2-3,6H2,1H3 |
| Standard InChI Key | BILLFVHVOSRVBN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=C(C=CC(=C1)F)Cl |
Introduction
Chemical Identity and Structural Properties
N-Butyl-2-chloro-5-fluoroaniline (C₁₀H₁₃ClFN, molecular weight: 201.67 g/mol) features a benzene ring substituted with chlorine at position 2, fluorine at position 5, and an N-butyl amine group. Its planar structure enhances binding affinity to biological targets, while the electron-withdrawing halogens influence reactivity in substitution reactions . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFN |
| SMILES | CCCCNC1=C(C=CC(=C1)F)Cl |
| InChIKey | BILLFVHVOSRVBN-UHFFFAOYSA-N |
| Boiling Point | Not reported; estimated >200°C (based on analogous aniline derivatives) |
| Solubility | Low water solubility; miscible with organic solvents (e.g., DMSO, EtOAc) |
The compound’s stability under ambient conditions is attributed to the steric protection offered by the N-butyl group, which reduces oxidation susceptibility .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves nucleophilic aromatic substitution (NAS) of 2-chloro-5-fluoronitrobenzene with n-butylamine, followed by reduction (Scheme 1):
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Nitration and Halogenation:
Chlorination and fluorination of nitrobenzene precursors yield 2-chloro-5-fluoronitrobenzene . -
Amine Coupling:
Reaction with n-butylamine in the presence of a palladium catalyst facilitates NAS, producing N-butyl-2-chloro-5-fluoronitrobenzene . -
Reduction:
Catalytic hydrogenation (H₂/Pd-C) or hydrazine-mediated reduction converts the nitro group to an amine, yielding the final product .
Scheme 1:
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (>85%) and purity (>97%). Process parameters such as temperature (80–100°C) and solvent selection (toluene or DMF) are critical to minimizing byproducts like dichloro derivatives .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
N-Butyl-2-chloro-5-fluoroaniline serves as a precursor for kinase inhibitors targeting cancer pathways. For example, its incorporation into quinoline-3-carboxamide scaffolds enhances potency against CFTR mutations, as demonstrated in clinical candidates like VX-770 (ivacaftor) . The compound’s fluorine atom improves metabolic stability by resisting cytochrome P450 oxidation .
Agrochemical Intermediates
In agrochemistry, derivatives of this compound exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis. Fluorinated analogues show 5–100× higher peroxidizing phytotoxicity than non-fluorinated counterparts, enabling lower application doses .
Biological Activity and Toxicological Profile
Acute Toxicity
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Skin/Irritation: Causes irritation (H315) and redness upon prolonged exposure .
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Inhalation: May induce respiratory tract inflammation (H335) .
Future Directions
Research priorities include:
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Developing enantioselective synthesis methods for chiral derivatives.
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Exploring covalent inhibition mechanisms in kinase targets.
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Assessing long-term environmental impacts through biodegradation studies.
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